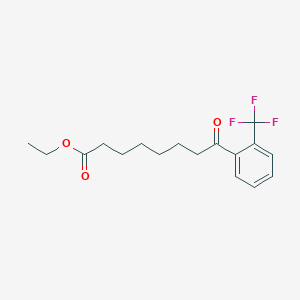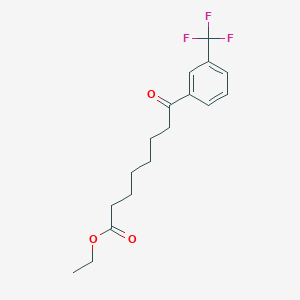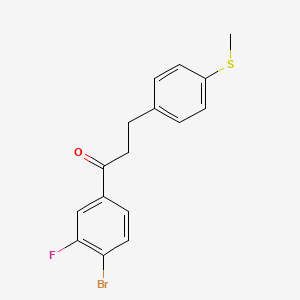
3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3'-(1,3-Dioxolan-2-yl)-2-trifluoromethylbenzophenone involves several innovative approaches. For instance, the synthesis of 3'-deoxy analogues of nucleosides with a difluorocyclopropane ring fused at C3'-C4' was achieved by treating a 3',4'-unsaturated derivative of uridine with difluorocarbene, leading to a diastereomeric mixture of 3',4'-difluoromethylene compounds . Similarly, the synthesis of 3-ch
Aplicaciones Científicas De Investigación
Polymerization and Material Properties :
- Fluorine substituents in molecules like 2-methylene-1,3-dioxolane impact the polymerization mechanism and the properties of resulting polymers. These polymers exhibit characteristics like insolubility in organic solvents, semi-crystallinity, high melting points, and thermal stability, making them useful in creating durable materials (Okamoto et al., 2007).
Molecular Structure Analysis :
- X-ray diffraction and quantum-chemical studies of compounds like 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole have been conducted to understand the molecular structure and reactivity differences in nitro groups, contributing to the field of chemical analysis and molecular engineering (Korlyukov et al., 2003).
Synthesis of Novel Compounds :
- Research has been done on the synthesis of various derivatives and novel compounds involving 1,3-dioxolane, which could potentially lead to the development of new materials or chemicals with unique properties (Bran̊alt et al., 1996).
Chemical Reaction Studies :
- Studies on the reaction mechanisms and outcomes of 1,3-dioxolane with other chemicals provide insights into chemical synthesis processes. This information is valuable for designing efficient synthesis pathways for various industrial and pharmaceutical applications (Mlostoń et al., 1996).
Potential in Medical Research :
- Some derivatives of 1,3-dioxolane have been synthesized as potential inhibitors of HIV, illustrating the compound's relevance in medical and pharmaceutical research (Bran̊alt et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAWJUYLAUIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645074 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-31-4 |
Source


|
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














